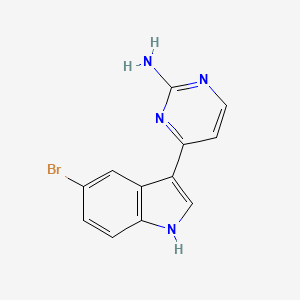

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine

Vue d'ensemble

Description

La méridiniane C est un alcaloïde indolique bromé initialement isolé de la tunique antarctique Aplidium meridianumLa méridiniane C a suscité un intérêt considérable en raison de ses nombreuses activités pharmacologiques, notamment l'inhibition de diverses protéines kinases, l'activité anticancéreuse, antimalarique, antituberculeuse, antineurodégénérative et antibactérienne .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la méridiniane C implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de brome ou de N-bromosuccinimide (NBS) pour l'étape de bromation, suivie de réactions de couplage pour fixer le groupe 2-aminopyrimidine .

Méthodes de production industrielle

Les méthodes de production industrielle de la méridiniane C ne sont pas largement documentées, probablement en raison de sa structure complexe et des défis associés à la synthèse à grande échelle. les progrès de la chimie synthétique et de l'optimisation des procédés pourraient potentiellement permettre des méthodes de production plus efficaces à l'avenir.

Analyse Des Réactions Chimiques

Sonogashira Coupling Reactions

The alkyne-terminated side chain of this compound enables palladium-catalyzed Sonogashira cross-couplings. A representative reaction with but-3-yn-2-ol demonstrates:

This reaction highlights challenges in steric hindrance due to the bromine substituent, contributing to moderate yields. The protocol has been adapted for synthesizing analogues with modified pharmacokinetic properties .

Suzuki-Miyaura Cross-Coupling

The bromine atom at the indole C5 position facilitates Suzuki couplings with boronic acids. Key examples include:

| Boronic Acid Partner | Catalyst System | Product Application | Yield Range | Reference |

|---|---|---|---|---|

| Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Diversification of indole substituents | 45–78% |

These reactions enable the introduction of diverse aromatic groups, critical for structure-activity relationship (SAR) studies in kinase inhibition research .

Cyclization Reactions

The pyrimidine core participates in cyclization processes to form extended heterocyclic systems:

Quinazolinone Formation

Reaction with anthranilamide under acidic conditions yields 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives:

textThis compound + anthranilamide → p-TSA, CH₃CN, reflux → quinazolinone derivatives

Yield : 33% (optimized conditions) .

Guanidine-Mediated Cyclization

Treatment with guanidine hydrochloride in 2-methoxyethanol generates fused pyrimidine-indole scaffolds:

textIntermediate enaminone + guanidine HCl → meridianin C

Protection/Deprotection Strategies

Strategic functional group manipulation is employed for selective derivatization:

Comparative Reactivity Table

| Reaction Type | Optimal Catalyst/Reagent | Temperature/Time | Yield (%) |

|---|---|---|---|

| Sonogashira coupling | PdCl₂(PPh₃)₂/CuI | 85°C, 12–16 h | 16–42 |

| Suzuki coupling | Pd(PPh₃)₄/K₂CO₃ | 100°C, 6 h | 45–78 |

| Cyclization | p-TSA or guanidine HCl | Reflux, 4–6 h | 33–51 |

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in developing kinase inhibitors and antidiabetic agents . Challenges remain in optimizing coupling efficiencies and managing steric effects from the bromine substituent.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound has shown promise in several therapeutic areas:

-

Cancer Treatment :

- Mechanism of Action : Research indicates that 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine acts as an inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), a target implicated in various cancers. In vivo studies have demonstrated its potential to selectively inhibit PIKfyve, which is crucial for cancer cell survival and proliferation .

- Clinical Relevance : PIKfyve inhibitors are being explored for treating conditions such as rheumatoid arthritis and Crohn's disease, with implications for broader oncological applications due to their role in cellular signaling pathways associated with tumor growth .

-

Metabolic Disorders :

- Antidiabetic Properties : Preliminary studies suggest that this compound may enhance glucose uptake in cells, indicating potential use as an antidiabetic agent. However, further research is necessary to elucidate its mechanisms and efficacy.

Chemical Probes and Research Tools

The compound has been developed into a second-generation chemical probe for studying PIKfyve biology. Its properties include:

- In Vivo Stability : The compound exhibits good pharmacokinetic profiles, making it suitable for systemic administration in animal studies .

- Selectivity : It has been shown to have excellent selectivity for PIKfyve over other kinases, which is crucial for minimizing off-target effects during therapeutic interventions .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- In Vivo Studies on PIKfyve Inhibition :

-

Antidiabetic Research :

- Investigations into the antidiabetic potential revealed that Meridianin C could increase glucose uptake in vitro. These findings warrant further exploration into its mechanisms and potential therapeutic applications in diabetes management.

Mécanisme D'action

Meridianin C exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell proliferation, survival, and apoptosis. Key molecular targets include glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in glucose metabolism and cell signaling .

Comparaison Avec Des Composés Similaires

Composés similaires

Méridiniane A : Un autre membre de la famille des méridinianes, avec des activités pharmacologiques similaires mais des schémas de substitution différents sur le squelette indolique.

Méridiniane B : Similaire à la méridiniane A, avec des variations dans les schémas de bromation et d'hydroxylation.

Méridiniane D : Exhibe des activités inhibitrices des kinases similaires mais diffère dans ses interactions moléculaires spécifiques et sa puissance.

Unicité de la méridiniane C

La méridiniane C se distingue par son inhibition puissante de la GSK-3β et son large spectre d'activités pharmacologiques. Sa structure indolique bromée unique et la présence du groupe 2-aminopyrimidine contribuent à ses propriétés chimiques et biologiques distinctes .

Activité Biologique

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine is an organic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound has gained attention in pharmacological research due to its potential applications in treating various diseases, including cancer and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The compound is believed to bind with high affinity to multiple receptors, including those involved in cell proliferation and apoptosis.

- Microtubule Dynamics : It disrupts microtubule dynamics by binding to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization. This action is crucial in cancer therapy as it induces apoptosis in rapidly dividing cancer cells.

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Activity : Research indicates that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines, including A549 lung cancer cells .

- Antimicrobial Properties : It has shown significant antimicrobial activity against several bacterial strains, including those resistant to conventional antibiotics. The compound's structural features enhance its efficacy against biofilms formed by pathogens like Mycobacterium tuberculosis and Klebsiella pneumoniae .

The compound's unique combination of functional groups contributes to its biological activity:

| Property | Description |

|---|---|

| Molecular Formula | C11H10BrN5 |

| Molecular Weight | 288.14 g/mol |

| Functional Groups | Indole, pyrimidine, amine |

The presence of bromine at the 5-position of the indole ring enhances its reactivity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry .

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of this compound:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

- Biofilm Inhibition :

Propriétés

IUPAC Name |

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4/c13-7-1-2-10-8(5-7)9(6-16-10)11-3-4-15-12(14)17-11/h1-6,16H,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQJCYXKRNGUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434275 | |

| Record name | Meridianin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213473-00-8 | |

| Record name | Meridianin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.